molecular formula C8H8BF3O2 B1401162 (3-(Trifluoromethyl)benzyl)boronic acid CAS No. 21948-55-0

(3-(Trifluoromethyl)benzyl)boronic acid

Cat. No. B1401162
CAS RN: 21948-55-0
M. Wt: 203.96 g/mol
InChI Key: PKPAVUHCLJYRNZ-UHFFFAOYSA-N
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Description

“(3-(Trifluoromethyl)benzyl)boronic acid” is a biochemical reagent that can be used as a biological material or organic compound for life science-related research .


Synthesis Analysis

The synthesis of borinic acid derivatives, including “(3-(Trifluoromethyl)benzyl)boronic acid”, has been discussed in a paper . The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .


Molecular Structure Analysis

The molecular formula of “(3-(Trifluoromethyl)benzyl)boronic acid” is C8H8BF3O2 . The molecular weight is 203.954 Da .


Chemical Reactions Analysis

“(3-(Trifluoromethyl)benzyl)boronic acid” can be involved in Suzuki-Miyaura cross-coupling reactions . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

This compound is utilized in Suzuki-Miyaura cross-coupling reactions , which are pivotal in creating carbon-carbon bonds, an essential step in synthesizing complex organic molecules. These reactions are known for their mild conditions and functional group tolerance, making them suitable for a wide range of substrates .

Aerobic Oxidative Cross-Coupling

It is involved in aerobic oxidative cross-coupling processes, which are a subset of coupling reactions that occur in the presence of oxygen, often leading to more sustainable and environmentally friendly chemical processes .

Microwave-Assisted Petasis Reactions

(3-(Trifluoromethyl)benzyl)boronic acid: is used in microwave-assisted Petasis reactions , which are multicomponent reactions that allow the synthesis of complex molecules with high efficiency and reduced reaction times due to microwave irradiation .

Rhodium-Catalyzed Addition Reactions

This compound is a reactant in rhodium-catalyzed addition reactions , where rhodium acts as a catalyst to add various functional groups to substrates, leading to the formation of new chemical entities with potential biological activities .

Synthesis of Biologically Active Molecules

It serves as a building block in the synthesis of biologically active molecules , contributing to the development of new pharmaceuticals and materials with specific desired activities .

Sensing Applications

Boronic acids, including (3-(Trifluoromethyl)benzyl)boronic acid , have been increasingly used in sensing applications due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions. These interactions are exploited in both homogeneous assays and heterogeneous detection systems .

Electrophilic Trifluoromethylselenolation

This compound is also involved in the electrophilic trifluoromethylselenolation of boronic acids, a process that introduces the trifluoromethylselenyl group into molecules, providing them with unique physicochemical properties .

C–F Bond Activation

The CF3 group present in this compound has been successfully utilized for C–F bond activation , which includes various substitution reactions and defluorinative functionalization with transition metals or photoredox catalysts .

Safety And Hazards

“(3-(Trifluoromethyl)benzyl)boronic acid” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

[3-(trifluoromethyl)phenyl]methylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BF3O2/c10-8(11,12)7-3-1-2-6(4-7)5-9(13)14/h1-4,13-14H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKPAVUHCLJYRNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CC1=CC(=CC=C1)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30734644
Record name {[3-(Trifluoromethyl)phenyl]methyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30734644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Trifluoromethyl)benzyl)boronic acid

CAS RN

21948-55-0
Record name {[3-(Trifluoromethyl)phenyl]methyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30734644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name {[3-(trifluoromethyl)phenyl]methyl}boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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